molecular formula C21H24N4O3S B11506894 isopropyl 2-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

isopropyl 2-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11506894
M. Wt: 412.5 g/mol
InChI Key: KSYVSHKTGBOOGI-UHFFFAOYSA-N
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Description

Isopropyl 2-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of benzotriazole and benzothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative. This can be achieved by reacting benzotriazole with an appropriate acylating agent, such as acyl chlorides or anhydrides, under basic conditions.

    Coupling with Benzothiophene: The benzotriazole derivative is then coupled with a benzothiophene derivative. This step often requires the use of coupling reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to facilitate the formation of the amide bond.

    Esterification: The final step involves esterification to introduce the isopropyl ester group. This can be done using isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s derivatives could be explored for their therapeutic potential. For instance, benzotriazole and benzothiophene moieties are known for their pharmacological activities, and combining them in a single molecule could yield novel therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzotriazole moiety could inhibit certain enzymes, while the benzothiophene part might interact with different molecular targets. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds like 1H-benzotriazole and its derivatives are known for their corrosion inhibition and biological activities.

    Benzothiophene Derivatives: Benzothiophene and its derivatives are studied for their anti-inflammatory and anticancer properties.

Uniqueness

Isopropyl 2-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique because it combines the properties of both benzotriazole and benzothiophene in a single molecule

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

propan-2-yl 2-[3-(benzotriazol-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H24N4O3S/c1-13(2)28-21(27)19-14-7-3-6-10-17(14)29-20(19)22-18(26)11-12-25-16-9-5-4-8-15(16)23-24-25/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,22,26)

InChI Key

KSYVSHKTGBOOGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C4=CC=CC=C4N=N3

Origin of Product

United States

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